

Emlenoflast (Inzomelid): A Technical Whitepaper on In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Emlenoflast

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Executive Summary

Emlenoflast, also known as Inzomelid (IZD-174) and MCC-7840, is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Inflazome, a company spun out of the University of Queensland and Trinity College Dublin and later acquired by Roche, **Emlenoflast** has been investigated for its therapeutic potential in inflammatory diseases. As a direct inhibitor of the NLRP3 inflammasome, it blocks the release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).

This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo data for **Emlenoflast**. While detailed proprietary data from its clinical development remains largely unpublished, this document synthesizes information from patent literature, scientific publications, and clinical trial registries to offer a detailed understanding of its preclinical profile.

Core Compound Profile

Property	Details
Compound Name	Emlenoflast
Synonyms	Inzomelid, IZD-174, MCC-7840
Chemical Class	Sulfonylurea
Mechanism of Action	Direct inhibitor of the NLRP3 inflammasome
Therapeutic Target	NLRP3
Key Biological Effect	Inhibition of IL-1 β and IL-18 release
Route of Administration	Oral
Key Feature	CNS penetrant

In Vitro Studies: Potency and Cellular Activity

Emlenoflast has demonstrated potent inhibition of the NLRP3 inflammasome in various cell-based assays. The following table summarizes the key quantitative data on its in vitro activity.

Cell Type	Stimulation	Measured Endpoint	IC50	Reference
Human Monocyte-Derived Macrophages (HMDM)	LPS/ATP	IL-1 β release	13 nM	
Murine Microglia	LPS/ATP	IL-1 β release	4.7 nM	

These findings highlight **Emlenoflast**'s potent, nanomolar activity in inhibiting a key downstream effector of NLRP3 activation in both human and murine immune cells, including the primary immune cells of the central nervous system (microglia).

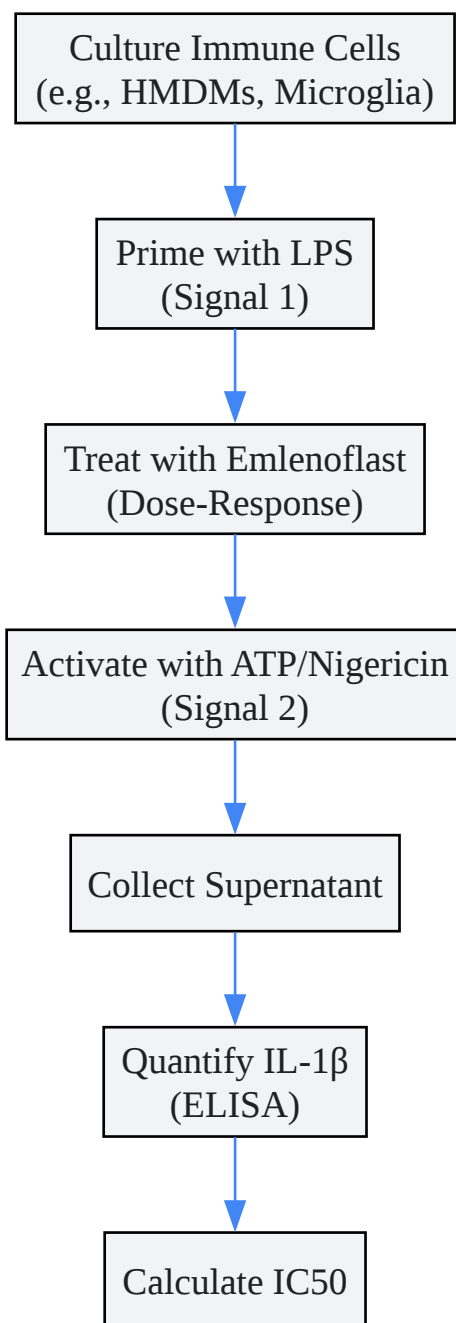
Experimental Protocol: General In Vitro NLRP3 Inhibition Assay

While specific protocols for the above-cited data are not publicly detailed, a general methodology for assessing NLRP3 inhibition in vitro is as follows:

- Cell Culture and Priming:
 - Immune cells, such as human monocyte-derived macrophages (HMDMs), human peripheral blood mononuclear cells (PBMCs), or the human monocytic cell line THP-1, are cultured under standard conditions.
 - For priming (Signal 1, upregulation of NLRP3 and pro-IL-1 β), cells are treated with lipopolysaccharide (LPS) for a defined period (typically 2-4 hours).
- Compound Incubation:
 - Following priming, cells are incubated with varying concentrations of **Emlenoflast** for a specified duration (e.g., 30-60 minutes).
- NLRP3 Activation:
 - The NLRP3 inflammasome is then activated (Signal 2) using a stimulus such as adenosine triphosphate (ATP) or nigericin for a short period (e.g., 30-60 minutes).
- Endpoint Measurement:
 - Cell culture supernatants are collected.
 - The concentration of secreted IL-1 β is quantified using an enzyme-linked immunosorbent assay (ELISA).
 - IC50 values are calculated from the dose-response curve of IL-1 β inhibition.

Visualization of Experimental Workflow

In Vitro NLRP3 Inhibition Assay Workflow



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General workflow for in vitro NLRP3 inhibition assays.

In Vivo Studies: Pharmacokinetics and Efficacy

Publicly available in vivo data for **Emlenoflast** is limited, with most detailed results remaining proprietary. However, key characteristics have been described.

Pharmacokinetics and CNS Penetration

Emlenoflast is characterized as an orally bioavailable and CNS-penetrant molecule. A study utilizing a rat in situ brain perfusion model provided a quantitative measure of its brain penetration, classifying it as a "low permeating compound" under the specific experimental conditions.

Species	Assay	Parameter	Result	Reference
Rat	In situ brain perfusion	Brain hemisphere concentration (after 5 μ M perfusion)	$0.25 \pm 0.05 \mu\text{M}$	[1]

It is important to note that while this specific assay suggests low permeability, other preclinical evidence was sufficient for the compound to be advanced to clinical trials with a focus on neurological indications, suggesting that therapeutically relevant concentrations are achieved in the CNS after oral administration. Detailed pharmacokinetic parameters such as oral bioavailability (%), C_{max}, T_{max}, and half-life in preclinical models have not been publicly disclosed.

Preclinical Efficacy

Emlenoflast has been evaluated in animal models of neurodegenerative diseases, particularly Parkinson's disease. While specific quantitative efficacy data is not available, reports indicate that oral administration of Inzomelid (**Emlenoflast**) was effective in mitigating inflammasome activation, motor deficits, and nigrostriatal dopaminergic degeneration in these models.

Clinical Studies

A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **Emlenoflast** in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of inflammatory

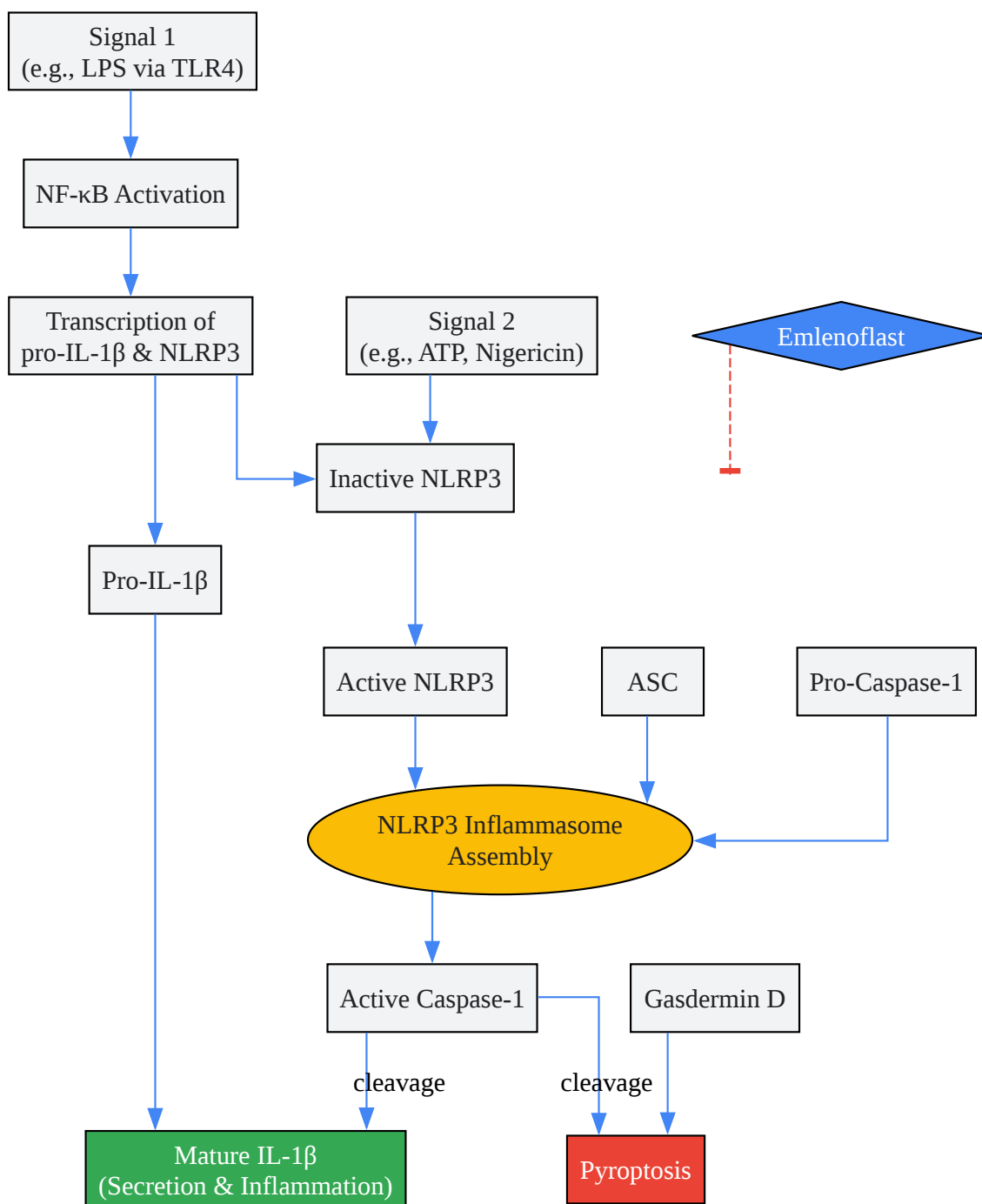
diseases driven by NLRP3 mutations. Public announcements indicated that the drug demonstrated a good safety and tolerability profile with dose-proportional exposure. However, full results from this study have not been published. Subsequently, Roche, after acquiring Inflazome, halted the clinical development of **Emlenoflast** for neurodegenerative diseases in favor of another NLRP3 inhibitor, selnoflast.

Mechanism of Action and Signaling Pathway

Emlenoflast is a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of pathogenic and sterile danger signals, triggers the activation of caspase-1, leading to the maturation and secretion of IL-1 β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. As a sulfonylurea-based compound, **Emlenoflast** is an analog of the well-characterized NLRP3 inhibitor MCC950. While the precise binding site of **Emlenoflast** on the NLRP3 protein has not been publicly disclosed, it is understood to directly interact with the NLRP3 protein to prevent its activation.

Visualization of the NLRP3 Signaling Pathway and Inhibition by Emlenoflast

NLRP3 Inflammasome Activation Pathway

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Emlenoflast directly inhibits the activation of the NLRP3 protein.

Conclusion

Emlenoflast is a potent, CNS-penetrant, and orally bioavailable direct inhibitor of the NLRP3 inflammasome. In vitro studies have confirmed its high potency in the low nanomolar range in relevant immune cell types. While in vivo studies have suggested efficacy in models of neuroinflammation, detailed quantitative pharmacokinetic and efficacy data are not publicly available. The compound advanced to Phase 1 clinical trials and was found to be safe and well-tolerated, but its clinical development was not pursued further by Roche. The information presented in this whitepaper, synthesized from available scientific and patent literature, underscores the potential of **Emlenoflast** as a modulator of NLRP3-mediated inflammation and provides a foundation for further research in this area.

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References

- 1. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Emlenoflast (Inzomelid): A Technical Whitepaper on In Vitro and In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324884#in-vitro-and-in-vivo-studies-of-emlenoflast]

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